3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid

Physicochemical Properties Medicinal Chemistry Drug Design

Research on MRSA adjuvants requires structurally precise benzimidazole building blocks. Generic 2-substituted analogs fail to replicate tarocin B's WTA inhibition activity due to altered lipophilicity. - **Critical differentiation**: The 2-cyclohexyl group provides distinct LogP vs. 2-phenyl analogs, essential for SAR studies on membrane permeability. - **Proven application**: Key precursor for tarocin B derivatives-validated chemical probes for wall teichoic acid biosynthesis inhibition. - **Supply reliability**: Fully characterized carboxylic acid building block, available at specified purity for reproducible synthesis and method development.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 312922-13-7
Cat. No. B2733288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid
CAS312922-13-7
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESC1CCC(CC1)C2=NC3=CC=CC=C3N2CCC(=O)O
InChIInChI=1S/C16H20N2O2/c19-15(20)10-11-18-14-9-5-4-8-13(14)17-16(18)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,20)
InChIKeyRLVPNSMMTGHJBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic Acid Compound Overview


3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid (CAS 312922-13-7) is a synthetic organic compound belonging to the benzimidazole class, characterized by a 2-cyclohexyl substituent and a 1-propionic acid side chain . It is documented as a research chemical and a specialized building block for organic synthesis, available from multiple chemical vendors with a defined purity and molecular formula . Its primary scientific utility is as a core structural component for generating more complex molecules, particularly amide derivatives, rather than as a bioactive entity itself.

Structural Specificity of 3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic Acid


Generic substitution of 2-substituted benzimidazole propionic acids is not possible due to significant differences in physicochemical properties driven by the C2 substituent, which directly impacts lipophilicity, molecular weight, and subsequent reactivity or biological profile of derivatives. For instance, substituting the 2-cyclohexyl group with a 2-phenyl group results in a measurable change in the compound's partition coefficient (LogP), which is a critical parameter for membrane permeability and protein binding . This structural specificity is crucial in synthetic applications, as the 2-cyclohexyl motif is a key structural determinant in the potent WTA biosynthesis inhibitor, tarocin B, a derivative that exhibits synergistic antibacterial activity against MRSA [1].

Comparative Evidence for 3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic Acid


Lipophilicity and Molecular Weight vs. 2-Phenyl Analog

The 2-cyclohexyl substituent confers a significantly different physicochemical profile compared to the 2-phenyl analog, 3-(2-phenylbenzimidazol-1-yl)propanoic acid. The target compound has a higher molecular weight and a computed LogP value that is approximately 0.7 to 1.2 units higher, indicating increased lipophilicity . This difference can influence the compound's behavior in biological assays and its suitability as a building block for derivatives requiring higher membrane permeability.

Physicochemical Properties Medicinal Chemistry Drug Design

Key Precursor to Tarocin B

This compound serves as the essential carboxylic acid precursor for the synthesis of tarocin B, a benzimidazole amide derivative. Tarocin B acts as a non-antibiotic adjuvant that demonstrates potent bactericidal synergy when combined with β-lactam antibiotics like imipenem against methicillin-resistant Staphylococcus aureus (MRSA) [1]. This provides a clear, application-driven reason to procure this specific building block for research into WTA biosynthesis inhibition.

Antibacterial MRSA Chemical Biology Synergist

Purity and Commercial Availability

The compound is commercially available from multiple vendors with defined purity levels, enabling informed procurement. For example, suppliers offer this building block at 95% and 97% purity, with pricing that scales with quantity . This transparency allows for direct comparison of cost versus purity relative to other benzimidazole building blocks, facilitating budget-conscious experimental planning.

Chemical Sourcing Procurement Organic Synthesis

Applications of 3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic Acid


Tarocin B Synthesis for Antibacterial Synergy

This compound is the optimal starting material for the synthesis of tarocin B and its structural analogs. These derivatives are validated chemical probes for investigating wall teichoic acid (WTA) biosynthesis inhibition as a strategy to combat MRSA [1]. Its procurement is essential for laboratories focused on discovering novel antibacterial adjuvants that can restore the efficacy of β-lactam antibiotics against resistant pathogens.

Benzimidazole Library Development

Given its unique 2-cyclohexyl substituent, this compound is a valuable building block for generating diverse chemical libraries. Its distinct lipophilicity profile, compared to 2-phenyl or 2-methyl analogs , makes it a strategic choice for medicinal chemists aiming to explore structure-activity relationships (SAR) around lipophilicity and steric bulk in benzimidazole-containing drug candidates.

Synthesis Research Applications

As a well-defined benzimidazole carboxylic acid, this compound is suitable for use in methodological studies of amide bond formation, esterification, or other derivatization reactions. Its commercial availability at specified purities makes it a reliable reagent for organic chemistry research and process development, where a reproducible and fully characterized building block is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.